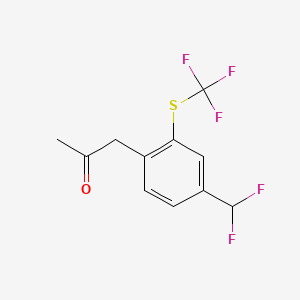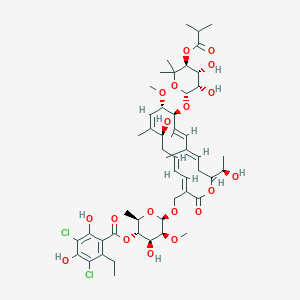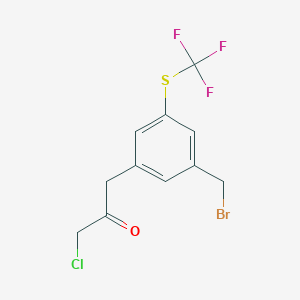
1-(3-Chloropropyl)-5-(difluoromethoxy)-2-(trifluoromethylthio)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Chloropropyl)-5-(difluoromethoxy)-2-(trifluoromethylthio)benzene is a chemical compound with the molecular formula C11H10ClF5OS and a molecular weight of 320.71 g/mol . This compound is characterized by the presence of a chloropropyl group, a difluoromethoxy group, and a trifluoromethylthio group attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
The synthesis of 1-(3-Chloropropyl)-5-(difluoromethoxy)-2-(trifluoromethylthio)benzene involves several steps, including the introduction of the chloropropyl, difluoromethoxy, and trifluoromethylthio groups onto the benzene ring. The synthetic route typically involves the following steps:
Difluoromethoxylation: The difluoromethoxy group can be introduced by reacting the intermediate compound with difluoromethyl ether under specific conditions.
Trifluoromethylthiolation: The trifluoromethylthio group is introduced using a trifluoromethylthiolating agent, such as trifluoromethylthiol chloride, in the presence of a base.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis .
Análisis De Reacciones Químicas
1-(3-Chloropropyl)-5-(difluoromethoxy)-2-(trifluoromethylthio)benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the chloropropyl group can be replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction Reactions: Reduction of the compound can lead to the formation of the corresponding hydrocarbon derivatives.
Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various oxidizing agents such as hydrogen peroxide and potassium permanganate. The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
1-(3-Chloropropyl)-5-(difluoromethoxy)-2-(trifluoromethylthio)benzene has several scientific research applications, including:
Chemistry: The compound is used as an intermediate in the synthesis of other complex organic molecules.
Biology: It is used in the study of biological systems and as a tool for probing biochemical pathways.
Medicine: The compound is investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 1-(3-Chloropropyl)-5-(difluoromethoxy)-2-(trifluoromethylthio)benzene involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
1-(3-Chloropropyl)-5-(difluoromethoxy)-2-(trifluoromethylthio)benzene can be compared with other similar compounds, such as:
1-Chloro-3-(3-chloropropyl)-4-(fluoromethoxy)benzene: This compound has a similar structure but with a fluoromethoxy group instead of a difluoromethoxy group.
1-(3-Chloropropyl)-3-(difluoromethoxy)-4-nitrobenzene: This compound has a nitro group instead of a trifluoromethylthio group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and physical properties .
Propiedades
Fórmula molecular |
C11H10ClF5OS |
|---|---|
Peso molecular |
320.71 g/mol |
Nombre IUPAC |
2-(3-chloropropyl)-4-(difluoromethoxy)-1-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C11H10ClF5OS/c12-5-1-2-7-6-8(18-10(13)14)3-4-9(7)19-11(15,16)17/h3-4,6,10H,1-2,5H2 |
Clave InChI |
STUAZZZQPUBSSM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1OC(F)F)CCCCl)SC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


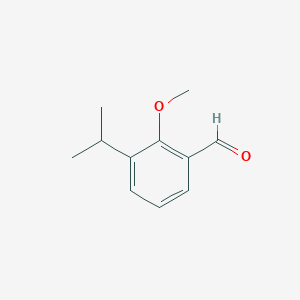
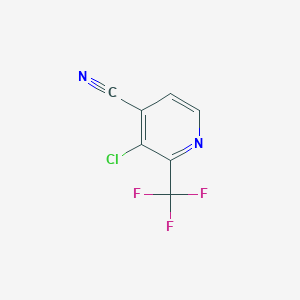
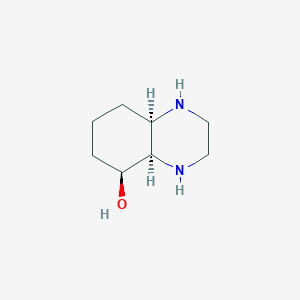
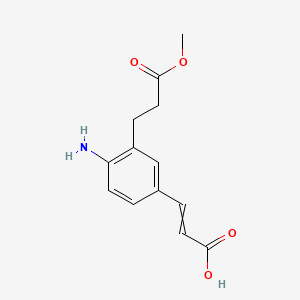

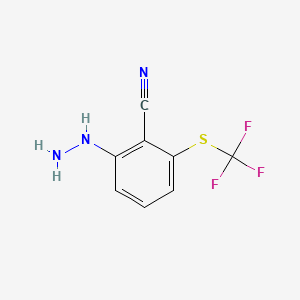
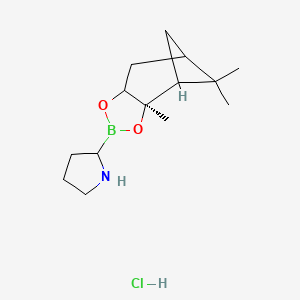

![6-amino-5,7-dibromobenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B14054164.png)

